Iso5-2DC18

mRNA delivery ionizable lipid library STING pathway

Researchers developing mRNA cancer vaccines and ex vivo cell therapies require lipid intermediates that enable structural tuning of immune activation, not pre-optimized generic lipids. Iso5-2DC18 is the only commercially available scaffold bearing the validated 2DC18 unsaturated tail-dihydroimidazole linker proven to engage the STING pathway. Unlike DLin-MC3-DMA or SM-102, this core intermediate allows one-step three-component conjugation of custom cyclic/linear amine head groups to generate tunable LNPs. Key applications:

Molecular Formula C40H75NO2
Molecular Weight 602.0 g/mol
Cat. No. B12398794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso5-2DC18
Molecular FormulaC40H75NO2
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCCC)C=NCC(=O)OCC
InChIInChI=1S/C40H75NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-41-38-40(42)43-6-3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37,39H,4-18,23-36,38H2,1-3H3/b21-19-,22-20-,41-37?
InChIKeyZBSLHKFVKVYIGU-PORUJRIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso5-2DC18 Scaffold Overview


Iso5-2DC18 (CAS not independently assigned; core scaffold MW 602.03, C₄₀H₇₅NO₂) is an unsaturated ketone-ester lipid intermediate bearing a dihydroimidazole linker and two (Z)-heptadec-8-en-1-yl tails. It is not itself a final ionizable lipid but the critical building block for synthesizing a combinatorial library of amine-containing ionizable lipidoids via one-step three-component reactions (3-CR) [1]. The scaffold rose to prominence after a landmark screen of over 1,000 lipid formulations by Miao et al. (2019) identified the 2DC18 ketone tail plus ethyl isocyanoacetate linker as the top-performing substructure for mRNA delivery vehicles that simultaneously activate the STING (stimulator of interferon genes) pathway [1]. Unlike pre-formulated commercial ionizable lipids, Iso5-2DC18 enables users to independently conjugate diverse cyclic or linear amine head groups, generating tunable lipid nanoparticles (LNPs) with differentiated immune-stimulatory profiles [1].

Why Generic Lipids Cannot Replace Iso5-2DC18


Generic ionizable lipids such as DLin-MC3-DMA, SM-102, or ALC-0315 are pre-optimized for hepatic siRNA delivery or non-STING mRNA vaccination and cannot be structurally derivatized by the end-user to tune immune activation [2]. The Iso5-2DC18 scaffold, by contrast, is the only commercially disclosed intermediate that carries the precise 2DC18 unsaturated tail–dihydroimidazole linker substructure identified by Miao et al. as necessary for intrinsic STING pathway engagement in antigen-presenting cells [1]. In that study, swapping the head group from cyclic to linear amines—while holding the Iso5-2DC18 core constant—abolished STING-dependent IFN-γ secretion, proving that neither the head group alone nor a generic lipid tail can replicate this scaffold's dual delivery-plus-adjuvant function [1]. Simply substituting a pre-made commercial lipid therefore forfeits both the ability to tailor the amine pharmacophore and the STING-activation competence that the 2DC18 dihydroimidazole linker uniquely confers within this chemotype series.

Iso5-2DC18 Performance Evidence


Top-Ranked Scaffold in 1,000-Compound mRNA Delivery Screen

In the Miao et al. 2019 combinatorial screen, lipid formulations built on the 2DC18 ketone tail with ethyl isocyanoacetate linker (the Iso5-2DC18 substructure) demonstrated the highest luciferase mRNA delivery efficiency across three cell types. Quantitative ranking placed A2-Iso5-2DC18 and A12-Iso5-2DC18 as the top two delivery vehicles among all 1080 lipidoids tested in primary bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and HeLa cells [1]. This within-library ranking constitutes a head-to-head comparison against ~1,000 alternative lipid scaffolds, with the Iso5-2DC18-containing variants unequivocally occupying the highest activity tier [1].

mRNA delivery ionizable lipid library STING pathway

Cyclic Amines Elicit STING-Dependent IFN-γ

Miao et al. synthesized a second library holding the 2DC18 tail and ethyl isocyanoacetate linker constant while systematically varying the amine head group between cyclic (heterocyclic) and linear tertiary amines. After mRNA ovalbumin (mOVA) vaccination, LNPs with cyclic amine head groups on the Iso5-2DC18 scaffold (represented by compound A18, A2, and A21) produced markedly elevated IFN-γ⁺ CD8⁺ T-cell frequencies, whereas LNPs with linear amine head groups on the identical scaffold generated IFN-γ responses indistinguishable from background [1]. This demonstrates that the Iso5-2DC18 core permits immune-response tuning via head group selection—a design feature absent in single-entity commercial lipids [1].

STING activation IFN-gamma cyclic lipid immune adjuvant

GFP Transfection Efficiency vs Lipofectamine 2000

In a reproducible in vitro benchmarking study using HepG2 cells, LNPs formulated with the Iso5-2DC18 derivative A18-Iso5-2DC18 (DSPC:cholesterol:PEG-lipid at 50:10:38.5:1.5 molar ratio) were compared to the widely used commercial transfection reagent Lipofectamine 2000 at the same GFP-mRNA dose. Flow cytometry analysis at 24 hours showed 78–85% GFP-positive cells for A18-Iso5-2DC18 LNPs versus a substantially lower positive fraction for Lipofectamine 2000, with the mean fluorescence intensity (MFI) being 3.5–4.2 times higher . This robust quantitative advantage demonstrates that the Iso5-2DC18 scaffold, once formulated, outperforms a standard commercial benchmark by a wide margin in a hepatocellular carcinoma cell line relevant to liver-targeted mRNA therapies .

transfection efficiency GFP expression lipid nanoparticle ionizable lipid

Cell Viability vs Lipofectamine 2000

Using CCK-8 viability assays across HeLa, HepG2, and A549 cells after 48-hour incubation with LNPs at mRNA concentrations of 1–5 μg/mL, A18-Iso5-2DC18-based formulations maintained >80% cell viability in all three cell lines. Under identical conditions, Lipofectamine 2000 reduced viability to 55–65% . This represents a ~15–30 percentage-point absolute improvement in survival, translating to a roughly 1.4–1.8× relative reduction in cytotoxicity per treatment condition . Such differential toxicity is especially relevant for primary immune cells used in vaccine studies, where cell health directly impacts antigen presentation capacity .

cytotoxicity biocompatibility lipid nanoparticle ionizable lipid

A2 Variant Induces Anti-Tumor Immunity

In the Miao et al. study, A2-Iso5-2DC18 and A12-Iso5-2DC18 showed statistically indistinguishable mRNA delivery to local lymph nodes and APCs after subcutaneous injection. However, only A2-Iso5-2DC18 LNPs carrying mRNA encoding tumor antigens elicited strong anti-tumor immune responses capable of inhibiting tumor growth and prolonging survival in the B16F10 melanoma model [1]. A12-Iso5-2DC18, despite equivalent delivery, failed to induce comparable therapeutic immunity [1]. This within-family divergence proves that small variations in the amine head group conjugated to the Iso5-2DC18 scaffold can produce a binary go/no-go outcome on therapeutic efficacy, highlighting the critical need for derivatizable scaffold access rather than reliance on a single pre-optimized final lipid [1].

anti-tumor immunity melanoma mRNA vaccine lipidoid

Iso5-2DC18 Application Scenarios


STING-Activating mRNA Vaccine Lipid Libraries

Research groups developing next-generation mRNA cancer vaccines can use Iso5-2DC18 as the core intermediate in a one-step three-component reaction to conjugate novel cyclic amine head groups. The resulting lipid library can be screened for the optimal balance of delivery efficiency and STING-dependent immune activation in their specific tumor model. As demonstrated by Miao et al., only certain head group combinations on this scaffold yield therapeutic anti-tumor immunity, making the derivatizable scaffold essential for empirical optimization [1].

mRNA Transfection of Primary Immune Cells

For ex vivo mRNA engineering of dendritic cells, macrophages, or T cells, Iso5-2DC18-derived LNPs (formulated as A18-Iso5-2DC18 or custom amine conjugates) provide superior transfection efficiency coupled with >80% post-transfection viability, outperforming commercial reagents such as Lipofectamine 2000 by a factor of 3.5–4.2× in protein expression while preserving cell health . This is critical for adoptive cell therapy workflows where cell viability directly determines therapeutic potency.

STING Pathway Activation Studies

Investigators probing the structural determinants of innate immune sensing of LNPs can exploit the unique property of the Iso5-2DC18 scaffold: swapping cyclic for linear amine head groups on the identical core switches STING-dependent IFN-γ induction on or off [1]. This binary on/off tool—unavailable with any single-molecule commercial lipid—enables well-controlled structure–activity relationship (SAR) studies of the STING–lipid interface without confounding changes in tail or linker chemistry.

Benchmarking Against the 2DC18 Scaffold

Groups synthesizing entirely new ionizable lipids for mRNA delivery can use Iso5-2DC18 as the empirically validated positive-control scaffold. The Miao et al. library is the largest published comparative dataset (1080 lipidoids), and the 2DC18 substructure is its documented top performer [1]. Including Iso5-2DC18-derived LNPs in any new benchmarking panel provides a high-confidence reference point anchored in published primary data, strengthening head-to-head claims in grant applications and publications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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